Monoethylcholine

Description

Historical Trajectories of Monoethylcholine Research

The exploration of this compound in a research context is deeply intertwined with the broader history of cholinergic pharmacology and the quest to understand the workings of the neuromuscular junction. A pivotal period in this compound research occurred in the 1970s, with seminal work from researchers such as David Colquhoun and H.P. Rang. Their investigations laid the groundwork for understanding how this compound could be used as a "false transmitter precursor" to probe the mechanisms of synaptic transmission. capes.gov.brjneurosci.org

A significant milestone was the demonstration that this compound is taken up by motor nerve terminals, where it is acetylated to form acetylthis compound (AMECh). cas.cz This "false transmitter" is then packaged into synaptic vesicles and released upon nerve stimulation, mimicking the natural process of acetylcholine (B1216132) release. cas.cz Early studies focused on comparing the effects of AMECh with acetylcholine at the neuromuscular junction, revealing important differences in their potency and the duration of their action. vulcanchem.com This comparative approach provided a novel way to dissect the kinetics of receptor activation and ion channel gating.

Later research in the 1990s further refined the use of this compound as a tool, for instance, by examining its incorporation into synaptic vesicles and the factors that influence this process. nih.gov These studies, often employing electrophysiological techniques, helped to elucidate the mechanisms of transmitter loading into vesicles and the recycling of these vesicles. nih.gov The historical trajectory of this compound research thus reflects a progression from initial characterization to its sophisticated application as a probe for dissecting the molecular machinery of cholinergic synapses.

Conceptual Significance of this compound as a Biochemical Probe

The conceptual significance of this compound in academic research lies in its role as a "false transmitter precursor." cas.czvulcanchem.com This concept is predicated on the ability of the cellular machinery of a neuron to process an exogenous substance that is structurally similar to a natural one, leading to the synthesis and release of a modified, or "false," neurotransmitter. cas.cz In the case of this compound, it is taken up by the high-affinity choline (B1196258) transporter into cholinergic nerve terminals and then acetylated by choline acetyltransferase to produce acetylthis compound (AMECh). jneurosci.orgcas.cz

The utility of this false transmitter stems from the fact that while it mimics acetylcholine in being released from nerve terminals, it has distinct pharmacological properties. vulcanchem.com Specifically, AMECh acts as a partial agonist at nicotinic acetylcholine receptors. soton.ac.uk This means that even at saturating concentrations, it does not elicit the full physiological response that acetylcholine does. derangedphysiology.comnih.gov Furthermore, the elementary electrical events produced by AMECh at the endplate have a shorter duration than those produced by acetylcholine. vulcanchem.com

These distinct properties make this compound an invaluable biochemical probe for several reasons:

Studying Synaptic Vesicle Dynamics: By introducing this compound and tracking the release of AMECh, researchers can investigate the turnover and recycling of synaptic vesicles. nih.gov

Investigating Receptor Kinetics: The shorter action of AMECh allows for a more detailed analysis of the kinetics of ion channel opening and closing at the neuromuscular junction. vulcanchem.com

Elucidating Structure-Activity Relationships: Comparing the effects of acetylcholine and AMECh provides insights into how small changes in the structure of a neurotransmitter can affect its interaction with its receptor. vulcanchem.com

Probing Neurotransmitter Release Mechanisms: The use of this compound has helped to confirm that substances are co-released from the same quantum, providing evidence for the mixing of true and false transmitters within synaptic vesicles. cas.cz

Overview of Scholarly Contributions Related to this compound

The body of scholarly work on this compound is a testament to its importance as a research tool. A significant portion of this research has focused on its application at the neuromuscular junction to understand the fundamentals of chemical neurotransmission.

Pioneering work by David Colquhoun and his collaborators in the 1970s was instrumental in establishing this compound as a false transmitter precursor. capes.gov.brphysoc.orgroyalsociety.org Their research, often utilizing noise analysis and other sophisticated electrophysiological techniques, provided quantitative insights into the action of acetylthis compound at the single-channel level. physoc.org They demonstrated that AMECh produces shorter endplate currents compared to acetylcholine, a finding that has been crucial for modeling receptor-channel dynamics. vulcanchem.com

Subsequent research has built upon this foundation. For example, studies have investigated the central effects of choline analogs, including this compound, and their acetylated derivatives. nih.gov These studies have shown that intracerebroventricular administration of this compound can influence central cholinergic function, suggesting its utility extends beyond the peripheral nervous system. nih.gov The inhibitory actions of these choline analogs are thought to be related to their synthesis and release as false cholinergic neurotransmitters. nih.gov

Further research has explored the interactions of this compound and its derivatives with different subtypes of cholinergic receptors. nih.govphysiology.org For instance, studies have examined the affinity of this compound for both muscarinic and nicotinic receptors, revealing a degree of selectivity. nih.gov Research has also shown that acetylthis compound acts as a partial agonist at human muscarinic (M1 and M3) and muscle-type nicotinic receptors. researchgate.netresearchgate.net

The following table summarizes key research findings related to this compound:

| Research Focus | Key Findings | Primary Researchers/Studies |

|---|---|---|

| False Transmitter Precursor at the Neuromuscular Junction | This compound is taken up by motor nerve terminals, acetylated to acetylthis compound (AMECh), and released as a false transmitter. cas.czvulcanchem.com | Large and Rang (1978) cas.cz |

| Action of Acetylthis compound (AMECh) | AMECh acts as a partial agonist at the neuromuscular junction, producing endplate currents of shorter duration than acetylcholine. vulcanchem.com | Colquhoun, Large, and Rang (1977) capes.gov.br |

| Central Cholinergic Effects | Intracerebroventricular infusion of this compound can inhibit central muscarinic responses, likely through its conversion to a false transmitter. nih.gov | Buccafusco and Aronstam (1989) nih.gov |

| Receptor Interaction | This compound and its acetylated form interact with both nicotinic and muscarinic receptor subtypes with varying affinities and efficacies. nih.govresearchgate.netresearchgate.net | Buccafusco and Aronstam (1989) nih.gov, Whitmore et al. (2020) researchgate.net |

| Tool for Studying Vesicle Dynamics | The incorporation of AMECh into synaptic vesicles is blocked by vesamicol, an inhibitor of acetylcholine transport, confirming its use for studying vesicular loading. nih.gov | Naves and Van der Kloot (1996) nih.gov |

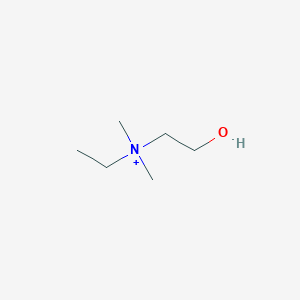

Structure

2D Structure

3D Structure

Properties

CAS No. |

13205-69-1 |

|---|---|

Molecular Formula |

C6H16NO+ |

Molecular Weight |

118.2 g/mol |

IUPAC Name |

ethyl-(2-hydroxyethyl)-dimethylazanium |

InChI |

InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |

InChI Key |

VKHSBLZDXXEWNM-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)CCO |

Canonical SMILES |

CC[N+](C)(C)CCO |

Other CAS No. |

13205-69-1 |

Related CAS |

1113-04-8 (iodide) |

Synonyms |

ethylcholine monoethylcholine monoethylcholine acetate monoethylcholine bromide monoethylcholine iodide |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Research of Monoethylcholine

Enzymatic Conversion to Acetylmonoethylcholines

The primary enzymatic modification of monoethylcholine within biological systems is its conversion to acetylthis compound (AMECH). vulcanchem.com This process is catalyzed by the enzyme choline (B1196258) acetyltransferase (ChAT), the same enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). taylorandfrancis.comwikipedia.org

Choline acetyltransferase (ChAT) is the enzyme that synthesizes the neurotransmitter acetylcholine. wikipedia.org It is found in high concentrations in cholinergic neurons. wikipedia.org The enzyme exhibits a strong preference for its natural substrate, choline. nih.gov The structure of ChAT's active site is finely tuned to bind choline, forming a hydrogen bond between choline's hydroxyl group and a histidine residue (His324) and interacting with the hydroxyl group of Tyr552. wikipedia.org While ChAT can use this compound as a substrate to produce acetylthis compound, its affinity for this unnatural analogue is considerably lower than for choline. vulcanchem.comnih.gov This reduced affinity is a consequence of the enzyme's high specificity; even small changes to the substrate molecule, such as the replacement of a methyl group with an ethyl group, can significantly diminish binding efficiency. vulcanchem.comnih.gov

The acetylation of this compound by ChAT is critically dependent on the coenzyme acetyl-coenzyme A (acetyl-CoA). taylorandfrancis.comwikipedia.org Acetyl-CoA serves as the donor of the acetyl group in this reaction. taylorandfrancis.com The catalytic mechanism involves the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of this compound, resulting in the formation of acetylthis compound and coenzyme A. taylorandfrancis.comwikipedia.org The availability of acetyl-CoA, a central metabolite derived from the breakdown of glucose, fatty acids, and amino acids, is a limiting factor for the synthesis of both acetylcholine and its analogues like acetylthis compound. nih.govendocrinologia.org.mxnih.gov This positions the enzymatic conversion of this compound within the broader context of cellular energy status and metabolic flux. nih.govplos.org

Investigations into Choline Acetyltransferase Substrate Affinity for this compound

Comparative Metabolic Fates of this compound and Choline

The metabolic pathways of choline, an essential nutrient, are well-established. A primary fate of choline in the nervous system is its uptake into cholinergic nerve terminals via high-affinity choline transporters (CHT). taylorandfrancis.comuniprot.org Following uptake, it is rapidly acetylated by ChAT to form acetylcholine, which is then stored in synaptic vesicles. taylorandfrancis.com

This compound, as a structural analogue, appears to engage with the same cellular infrastructure. vulcanchem.com Research indicates that it utilizes similar transport mechanisms to enter cholinergic terminals. vulcanchem.com Furthermore, inhibitors like vesamicol, which block the vesicular transport of acetylcholine, also impact the incorporation of this compound derivatives, suggesting they share a common pathway for storage in synaptic vesicles. vulcanchem.com However, the end product, acetylthis compound, acts on post-synaptic receptors in a manner distinct from acetylcholine, leading to different physiological outcomes. vulcanchem.com

Identification of Biotransformation Pathways of this compound

Biotransformation pathways are the series of chemical modifications a compound undergoes in a biological system. pressbooks.pubnih.gov For this compound, several potential pathways have been identified.

Enzymatic Acetylation : As detailed in section 2.1, the most prominent biotransformation is the conversion to acetylthis compound via choline acetyltransferase. vulcanchem.com

Hydrolysis : this compound can undergo hydrolysis in aqueous solutions, breaking down to release free choline and ethanol (B145695). evitachem.com

Alkylation : The compound can be a substrate for further alkylation reactions, leading to the formation of other choline derivatives. evitachem.com

These pathways represent the chemical changes that this compound undergoes upon entering a biological system. nih.gov

Studies on Alkylation and Transesterification Reactions Involving this compound

Beyond its role in neurotransmitter-like synthesis, this compound can participate in other chemical reactions.

Alkylation Reactions this compound's structure, featuring a quaternary ammonium (B1175870) group, allows it to undergo further alkylation to form different derivatives of choline. evitachem.com This reaction involves the addition of another alkyl group to the nitrogen atom. evitachem.com

Transesterification Reactions Transesterification is a process where the alcohol component of an ester is exchanged with another alcohol. masterorganicchemistry.comwikipedia.org this compound, containing a hydroxyl (-OH) group, can act as the alcohol in this reaction. vulcanchem.comevitachem.com It can react with fatty acids or their esters, a process of potential significance in lipid metabolism. evitachem.com The mechanism involves the nucleophilic attack of this compound's hydroxyl group on the carbonyl carbon of an ester, leading to a tetrahedral intermediate that resolves into a new ester and the original alcohol. wikipedia.org

Mechanistic Investigations of Cellular and Synaptic Roles of Monoethylcholine

Monoethylcholine as a "False Neurotransmitter Precursor" in Cholinergic Systems

In cholinergic neurons, such as those at the neuromuscular junction, this compound is taken up into the nerve terminal and acetylated by choline (B1196258) acetyltransferase to form acetylthis compound (AMECh). mpg.denih.gov This molecule, AMECh, then acts as a "false neurotransmitter." It is packaged into synaptic vesicles and released in a manner analogous to the endogenous neurotransmitter, acetylcholine (B1216132) (ACh). mpg.dewikipedia.org The study of this process provides critical insights into how structural changes in neurotransmitters can affect synaptic function. wikipedia.org The inhibitory actions of choline analogs like MECh are understood to be related to their synthesis and subsequent release as false cholinergic neurotransmitters. nih.gov

Research on the Modulation of Quantal Neurotransmitter Release Characteristics

Neurotransmitters are released in discrete packets, or "quanta," from synaptic vesicles. iiab.mewikipedia.org this compound has been instrumental in studying the characteristics of this quantal release. The presence of AMECh within synaptic vesicles alters the properties of the released quanta. As established, quanta containing AMECh produce endplate currents with a more rapid decay. mpg.de This alteration allows researchers to track the turnover and recycling of synaptic vesicles. mpg.de Furthermore, the distribution of quantal sizes at the neuromuscular junction typically follows a right-skewed probability distribution. guidetopharmacology.org This skewness can be accounted for by models that incorporate the random release of vesicles, irrespective of their transmitter content, a phenomenon that can be further investigated using false transmitters like AMECh. guidetopharmacology.org

Analysis of this compound's Role in Vesicular Neurotransmitter Storage

The storage of neurotransmitters within synaptic vesicles is a critical step for chemical transmission, carried out by specific vesicular neurotransmitter transporters. uni.lufishersci.ca These transporters are responsible for packaging neurotransmitters, thereby determining the amount available for release. fishersci.ca

Interactions with Vesicular Transporters and Packaging Mechanisms

This compound and its acetylated form, AMECh, appear to utilize the same cellular machinery for vesicular packaging as acetylcholine. wikipedia.org Research has shown that the incorporation of AMECh into synaptic vesicles is blocked by vesamicol, a known inhibitor of the vesicular acetylcholine transporter (VAChT). mpg.deguidetopharmacology.org This finding strongly indicates that AMECh is actively transported into vesicles via VAChT. mpg.de The transport mechanism relies on a proton electrochemical gradient generated by a V-ATPase. readthedocs.iowikipedia.org The vesicular transporters for acetylcholine and monoamines primarily depend on the chemical component of this gradient (the pH gradient), exchanging two protons for every substrate molecule. nih.govnih.gov The fact that AMECh competes with ACh for packaging makes it a valuable tool for studying the loading of quanta and the function of VAChT. mpg.de

Neurophysiological Characterization of Acetylmonoethylcholines

Acetylthis compound (AMECh) is the active "false transmitter" synthesized from the precursor this compound. mpg.de Its neurophysiological properties are distinct from acetylcholine, which makes it a subject of research interest. In vitro studies have characterized AMECh as a partial agonist at specific cholinergic receptors. It demonstrates partial agonism at human muscarinic M1 and M3 receptors, as well as at muscle-type nicotinic receptors. Its potency in eliciting a central pressor response is lower than that of acetylcholine. nih.gov The primary distinguishing characteristic of AMECh at the neuromuscular junction is that it opens endplate channels for a significantly shorter duration than acetylcholine. mpg.de This results in a reduced duration of action, allowing researchers to probe the kinetics of receptor activation and channel dynamics with greater precision. wikipedia.org

Kinetics of Postsynaptic Receptor Activation by Acetylmonoethylcholines

When this compound is taken up by cholinergic nerve terminals, it can be acetylated to form acetylthis compound (AMECh). This molecule then acts as a "false transmitter," being released into the synaptic cleft and activating postsynaptic nicotinic acetylcholine receptors (nAChRs).

Studies have shown that AMECh is a full agonist at these receptors, capable of eliciting a physiological response. However, its potency is lower than that of the endogenous neurotransmitter, acetylcholine (ACh). The most striking difference in the kinetic profile of AMECh lies in the duration of the postsynaptic response it evokes.

Analysis of endplate currents (EPCs) at the neuromuscular junction reveals that currents generated by AMECh decay significantly faster than those produced by ACh. This accelerated decay is a direct consequence of the altered gating kinetics of the nAChR channel when bound by AMECh. Research has demonstrated that AMECh opens the endplate ion channels for a much shorter duration. Specifically, the mean open time of an ion channel activated by AMECh is approximately half that of a channel activated by ACh. One study quantified this by analyzing end-plate current fluctuations, finding that the mean channel lifetime for AMECh was 44% shorter than for ACh. This suggests that the AMECh-receptor complex is less stable in its open conformation or transitions more rapidly to a closed or desensitized state compared to the ACh-receptor complex.

Table 1: Comparative Kinetics of Channel Gating by Acetylcholine (ACh) and Acetylthis compound (AMECh)

| Agonist | Relative Mean Channel Open Time | Consequence for Endplate Current |

|---|---|---|

| Acetylcholine (ACh) | Baseline (100%) | Slower decay |

| Acetylthis compound (AMECh) | ~50% of ACh | Faster decay |

Comparative Studies on Endplate Channel Conductance

While the kinetics of channel gating are significantly altered by acetylthis compound (AMECh), the fundamental property of ion passage through the open channel—its conductance—has also been a subject of investigation. The single-channel conductance determines the rate at which ions can flow through an individual open channel for a given electrochemical driving force.

Comparative studies using the technique of end-plate current noise analysis have been employed to deduce the properties of single channels activated by different agonists. This method analyzes the statistical fluctuations of the macroscopic current produced by the random opening and closing of many individual ion channels.

Through such analyses at the rat neuromuscular junction, researchers have made a critical finding: the single-channel conductance of the endplate channels activated by AMECh is not significantly different from the conductance of channels activated by acetylcholine (ACh). This indicates that while the ethyl substitution on the choline molecule drastically shortens the time the channel remains open, it does not substantially alter the physical conformation of the pore region of the channel in its open state. Therefore, the capacity for ion flux through a single, open channel remains largely unchanged, irrespective of whether the activating agonist is ACh or its ethylated analogue, AMECh.

Table 2: Comparative Single-Channel Conductance at the Endplate

| Activating Agonist | Single-Channel Conductance (γ) |

|---|---|

| Acetylcholine (ACh) | No significant difference |

| Acetylthis compound (AMECh) | No significant difference |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 12053 |

| Acetylcholine | 187 |

Advanced Research Methodologies and Analytical Approaches for Monoethylcholine Studies

Synthetic Routes for Research-Grade Monoethylcholine and Analogs

The availability of high-purity this compound is foundational for credible research. This requires robust synthetic pathways and meticulous purification processes.

The synthesis of this compound, or ethyldimethyl-β-hydroxyethylammonium chloride, is typically achieved through the alkylation of a precursor molecule. A historically significant method involves the treatment of dimethylaminoethanol (B1669961) with ethyl iodide. archive.org This reaction introduces the ethyl group to the tertiary amine, forming the quaternary ammonium (B1175870) salt characteristic of this compound.

Optimization of such alkylation reactions is critical for maximizing yield and minimizing byproducts. Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the alkylating agent and leaving group. Modern synthetic strategies may employ phase-transfer catalysts or explore alternative "green" solvents to improve reaction efficiency and environmental footprint, as seen in the optimization of related chemical syntheses. nih.gov The development of catalytic systems, such as those used in Minisci-type alkylations, highlights advanced approaches to creating C-H bonds under mild conditions, a principle applicable to the synthesis of complex analogs. researchgate.net The goal is to achieve a high degree of conversion with minimal formation of undesired products like diethyl- or trimethylcholine derivatives.

| Parameter | Consideration for Optimization | Potential Impact |

| Alkylating Agent | Reactivity (e.g., Iodoethane vs. Bromoethane) | Affects reaction rate and side-product formation. |

| Solvent | Polarity and aprotic/protic nature | Influences solubility of reactants and stabilizes transition states. |

| Temperature | Reaction kinetics vs. byproduct formation | Higher temperatures can increase reaction speed but may lead to decomposition or side reactions. |

| Stoichiometry | Molar ratio of reactants | Controls the extent of reaction and can minimize unreacted starting material. |

| Catalyst | Use of phase-transfer or other catalysts | Can improve reaction rates and yields under milder conditions. researchgate.netrsc.org |

This table is generated based on general principles of chemical synthesis optimization.

Following synthesis, the crude product contains unreacted precursors, byproducts, and solvents that must be removed. Achieving research-grade purity necessitates advanced purification techniques. A traditional approach involves crystallization from a suitable solvent, such as acetone, followed by conversion to the chloride salt using silver chloride to ensure the correct counter-ion. archive.org

For achieving the highest purity, modern chromatography methods are indispensable. cytivalifesciences.comemu.edu.tr A multi-step purification strategy, often conceptualized as Capture, Intermediate Purification, and Polishing (CIPP), can be highly effective. cytivalifesciences.comsigmaaldrich.com

Ion-Exchange Chromatography (IEX): As a charged quaternary amine, this compound is well-suited for IEX. This technique separates molecules based on their net charge, effectively removing uncharged or differently charged impurities. wur.nl

Recrystallization: This technique refines the product by dissolving the crude solid in a hot solvent and allowing it to cool slowly. emu.edu.tr Pure crystals of this compound form, leaving impurities behind in the solution. emu.edu.tr

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used as a final polishing step to separate the target compound from structurally similar impurities with very high resolution. longdom.org

Size-Exclusion Chromatography (SEC): This method separates molecules by size and can be used to remove small molecule impurities or aggregates. cytivalifesciences.com

The purity of the final product is typically confirmed using analytical techniques like Thin Layer Chromatography (TLC) and spectroscopic methods. emu.edu.tr

Optimization of Alkylation Procedures for Choline (B1196258) Derivatives

Development and Validation of Analytical Techniques for this compound Quantification

Accurately measuring the concentration of this compound in biological samples is key to understanding its pharmacokinetics and metabolic fate. This requires highly sensitive and specific analytical methods.

The quantification of small molecules like this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents a significant analytical challenge. japsonline.comnih.gov The gold standard for this type of analysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govinnovareacademics.in

Liquid Chromatography (LC): LC, particularly HPLC and Ultra-Performance Liquid Chromatography (UPLC), separates this compound from other components in the biological sample. japsonline.commdpi.com The choice of column (e.g., reversed-phase C18) and mobile phase is optimized to achieve a sharp, well-defined peak for the analyte. longdom.orgresearchgate.net

Mass Spectrometry (MS): The mass spectrometer provides highly specific detection and quantification. longdom.orgmdpi.com After ionization (e.g., via electrospray ionization), the instrument selects the parent ion corresponding to this compound and fragments it, then monitors a specific fragment ion. This process, known as multiple reaction monitoring (MRM), provides exceptional sensitivity and specificity, minimizing interference from the matrix. researchgate.net

Other techniques like HPLC with UV detection can also be used, but they generally offer lower sensitivity and specificity compared to MS-based methods. chromatographyonline.comnih.gov Sample preparation, often involving solid-phase extraction (SPE) or protein precipitation, is a critical preceding step to clean the sample and concentrate the analyte. japsonline.comgerstelus.com

| Technique | Principle | Sensitivity & Specificity | Application Notes |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. nih.gov | Very High | Gold standard for quantitative bioanalysis in complex matrices. nih.govinnovareacademics.in |

| HPLC-UV | Chromatographic separation followed by detection via ultraviolet light absorption. chromatographyonline.com | Moderate | Less specific; may be suitable for simpler matrices or higher concentrations. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High | Requires derivatization of non-volatile this compound to make it suitable for GC analysis. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detection based on the magnetic properties of atomic nuclei. mdpi.com | Low | Primarily used for structural elucidation rather than trace quantification. |

This table compares common analytical techniques applicable to the quantification of this compound.

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule within a biological system. bitesizebio.comnih.gov This approach allows researchers to distinguish the exogenously supplied compound from the endogenous pool and track its conversion into downstream metabolites. mdpi.com

For this compound, this would involve synthesizing the molecule with one or more stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). mdpi.com For example, ¹³C-labeled ethyl iodide could be used in the synthesis to produce ¹³C-monoethylcholine. When this labeled compound is introduced into a cell culture or administered in vivo, its journey can be followed using mass spectrometry. nih.gov The mass spectrometer can detect the mass shift in both this compound and any metabolites that retain the labeled atoms. bitesizebio.com This methodology can answer critical questions about its uptake by transporters, its rate of conversion into false neurotransmitters like acetylthis compound, and its incorporation into other metabolic pathways. nih.gov The optimization of radiolabeled [¹¹C]-choline for PET imaging demonstrates the feasibility and utility of such labeling strategies for choline analogs. nih.gov

Chromatographic and Spectroscopic Methodologies for this compound in Biological Matrices

Electrophysiological and Neurochemical Recording Techniques for this compound Investigations

To understand the functional consequences of this compound's presence in the nervous system, particularly its role as a precursor for a false neurotransmitter, researchers rely on electrophysiological and neurochemical recording techniques. mcgill.caphysiology.org These methods measure the electrical and chemical activity of neurons.

Patch-Clamp Recording: This is a gold-standard electrophysiology technique that allows for the recording of ionic currents through single channels or the electrical activity of an entire neuron (whole-cell recording). researchgate.netmdpi.compressbooks.pub It can be used to measure how the release of acetylthis compound from a presynaptic terminal affects the membrane potential and firing pattern of a postsynaptic neuron. mdpi.com

Multi-Electrode Arrays (MEAs): MEAs consist of a grid of electrodes that can record the activity of many neurons simultaneously in a cell culture or brain slice. bmseed.com This allows for the investigation of network-level effects, revealing how this compound might alter patterns of communication across a neural circuit. frontiersin.org

These electrophysiological studies provide direct functional readouts of how the substitution of acetylcholine (B1216132) with its monoethylated analog impacts synaptic transmission and neuronal signaling. physiology.orgphysiology.org

| Technique | Level of Analysis | Key Information Provided |

| Patch-Clamp | Single Cell / Single Ion Channel researchgate.netpressbooks.pub | Postsynaptic potentials/currents, action potential firing, ion channel properties. |

| Field Potential Recording | Neuronal Population researchgate.net | Synaptic strength, long-term potentiation/depression, overall network excitability. |

| Multi-Electrode Array (MEA) | Neuronal Network bmseed.com | Spatiotemporal patterns of network activity, synchrony, and information flow. |

This table summarizes electrophysiological techniques for investigating the neurochemical impact of this compound.

Comparative Biochemical and Structural Studies of Monoethylcholine

Comparative Analysis of Monoethylcholine and Related Choline (B1196258) Derivatives (e.g., Homocholine)

The biochemical properties of this compound are best understood in comparison to choline and other synthetic analogs like homocholine (B1200072). While this compound can be taken up by nerve terminals, acetylated into a "false transmitter," and subsequently released, its efficiency in these processes differs from the natural substrate. cas.cz

Homocholine, which features an extra methylene (B1212753) group in its hydroxyethyl (B10761427) chain, also acts as a false transmitter precursor. jneurosci.org Studies comparing the uptake and effects of these analogs reveal the high specificity of the cholinergic machinery. For instance, in studies at the neuromuscular junction, the presence of homocholine led to a gradual decrease in the amplitude of end-plate potentials, attributed to a reduction in the size of neurotransmitter quanta. jneurosci.org Similarly, this compound is known to be a substrate for the high-affinity choline uptake system, although its transport kinetics may differ from choline. cas.czresearchgate.net

Research has shown that even subtle changes to the N-alkyl substituents on the choline molecule can significantly impact its biological processing. For example, while some analogs are readily phosphorylated by choline kinase, others with slightly different structures are poorer substrates. snmjournals.org The substitution of a methyl with an ethyl group in this compound increases its molecular weight compared to choline (118.20 g/mol vs. 104.17 g/mol ), which can influence its fit within enzyme active sites and transporter binding pockets. vulcanchem.com

Table 1: Comparative Properties of Choline and its Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Choline | Primary Role/Use |

|---|---|---|---|---|

| Choline | C5H14NO+ | 104.17 | N/A (Baseline) | Natural precursor for acetylcholine (B1216132). vulcanchem.com |

| This compound | C6H16NO+ | 118.20 | One N-methyl group replaced by an N-ethyl group. vulcanchem.com | Precursor to the false transmitter acetylthis compound. vulcanchem.comcas.cz |

| Homocholine | C6H16NO+ | 118.20 | One additional methylene group in the ethanol (B145695) backbone. | Precursor to the false transmitter acetylhomocholine. jneurosci.org |

Structural Homologies and Functional Divergences in Cholinergic Compounds

The family of cholinergic compounds is defined by a shared structural motif: a positively charged quaternary ammonium (B1175870) head group. This cationic head is crucial for recognition by cholinergic receptors and enzymes. However, the size and nature of the alkyl groups attached to the nitrogen atom dictate the functional properties of the molecule. researchgate.net

The replacement of a methyl group with a larger ethyl group in this compound creates steric bulk. This modification can alter the binding affinity and orientation of the molecule within the active site of enzymes like choline acetyltransferase (ChAT) and acetylcholinesterase (AChE). nih.gov While the fundamental interactions—such as the cation-π interaction between the quaternary ammonium group and aromatic residues in a binding pocket—are likely preserved, the precise fit is disturbed. This leads to functional divergence, where this compound and its acetylated form, acetylthis compound, are processed less efficiently than their natural counterparts, acetylcholine and choline. cas.czsoton.ac.uk

This principle of structure-activity relationship is a recurring theme in cholinergic pharmacology. Studies on various N-alkylcarbamyl esters of choline and other derivatives demonstrate that modifications to the N-alkyl substituents can selectively alter affinity for nicotinic versus muscarinic receptors. nih.gov Similarly, elongating the distance between the nitrogen and oxygen atoms in choline analogs has been shown to decrease biological activity in some systems. asm.org Therefore, this compound serves as a classic example of how subtle structural changes lead to significant functional consequences within the highly specific cholinergic system.

Enzymatic Substrate Specificity of Cholinergic Enzymes Towards this compound and Analogs

The functionality of this compound as a cholinergic probe is determined by its interactions with two key enzymes: choline acetyltransferase (ChAT), which synthesizes neurotransmitters, and acetylcholinesterase (AChE), which degrades them. taylorandfrancis.comnih.gov

Choline Acetyltransferase (ChAT): This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to choline to form acetylcholine. taylorandfrancis.comwikipedia.org Research indicates that ChAT can also acetylate this compound, forming acetylthis compound (AMECh). cas.cz However, it is generally considered a poorer substrate than choline. The larger ethyl group likely hinders optimal positioning within the ChAT active site, reducing the rate of acetylation compared to the natural substrate. researchgate.netnih.gov Studies with rat cerebral cortical slices showed that this compound could be acetylated, allowing it to enter the neurotransmitter pathway. researchgate.net

Acetylcholinesterase (AChE): AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating the nerve signal. nih.govmdpi.com Its substrate specificity is finely tuned for acetylcholine. The acetylated form of this compound, AMECh, is also hydrolyzed by AChE, but at a significantly slower rate than acetylcholine. This results in AMECh having a prolonged, albeit weaker, effect at the postsynaptic receptor. vulcanchem.com This difference in hydrolysis rate is a critical aspect of its action as a "false transmitter."

Table 2: Summary of Enzymatic Interactions

| Enzyme | Natural Substrate | Analog Substrate | Interaction Summary | Functional Outcome |

|---|---|---|---|---|

| Choline Acetyltransferase (ChAT) | Choline | This compound | This compound is acetylated by ChAT, but is a less efficient substrate than choline. cas.czresearchgate.net | Formation of the "false transmitter" acetylthis compound. cas.cz |

| Acetylcholinesterase (AChE) | Acetylcholine | Acetylthis compound | Acetylthis compound is hydrolyzed by AChE, but more slowly than acetylcholine. vulcanchem.com | Prolonged presence in the synapse, acting as a partial agonist. soton.ac.uk |

Applications of Monoethylcholine in Biomedical Research Models

Monoethylcholine as a Research Tool in Neuromuscular Junction Physiology

The neuromuscular junction (NMJ), a specialized synapse between a motor neuron and a muscle fiber, is a fundamental model for studying chemical synaptic transmission. derangedphysiology.comwikipedia.org this compound (MECh) has been instrumental in dissecting the physiological processes at this junction. nih.gov When introduced to a neuromuscular preparation, MECh is taken up by the high-affinity choline (B1196258) transport system in the presynaptic terminal of motor neurons. nih.gov Inside the neuron, the enzyme choline acetyltransferase (ChAT) acetylates MECh to form acetylthis compound (AMECh). nih.govresearchgate.netderangedphysiology.com

AMECh functions as a "false neurotransmitter." nih.gov It is packaged into synaptic vesicles and released upon nerve stimulation in a manner analogous to acetylcholine (B1216132) (ACh). nih.gov However, the physiological effects of AMECh at the postsynaptic membrane are distinct from those of ACh. Specifically, AMECh is a partial agonist of nicotinic acetylcholine receptors (nAChRs) and opens the endplate ion channels for a shorter duration than ACh. nih.govsoton.ac.uk Electrophysiological studies have demonstrated that end-plate currents (EPCs) and miniature end-plate currents (MEPCs) generated by the release of AMECh have a significantly faster decay time. nih.govnih.gov This key difference allows researchers to use the time course of postsynaptic currents as an indicator of the composition of the neurotransmitter being released.

By measuring the changes in the decay time of postsynaptic potentials, scientists can track the replacement of ACh with AMECh within the presynaptic terminal's quantal packets. nih.govnih.gov This has provided a powerful method for studying the kinetics of neurotransmitter turnover and the processes that govern the refilling of synaptic vesicles. For instance, studies have shown that prolonged stimulation in the presence of MECh leads to a progressive shortening of the end-plate potential time course, reflecting the increasing proportion of AMECh in the released quanta. nih.gov

Investigations into Synaptic Vesicle Dynamics Using this compound

Synaptic vesicles are essential for storing and releasing neurotransmitters. nobelprize.org The use of this compound has significantly contributed to our understanding of the lifecycle of these vesicles, including their filling, recycling, and mobilization. The process of neurotransmitter uptake into synaptic vesicles is mediated by the vesicular acetylcholine transporter (VAChT). merckmillipore.comwikipedia.org Research has shown that the incorporation of AMECh into synaptic vesicles is blocked by vesamicol, a specific inhibitor of VAChT. nih.gov This finding confirms that MECh, once acetylated, utilizes the same vesicular transport machinery as ACh, making it an excellent probe for studying this process.

By observing the rate at which AMECh is incorporated into released quanta, researchers can make inferences about synaptic vesicle turnover. nih.gov For example, experiments have shown that the rate of AMECh incorporation is influenced by the recycling of choline from previously released ACh. nih.gov When acetylcholinesterase (AChE), the enzyme that breaks down ACh in the synaptic cleft, is inhibited, or when choline reuptake is blocked by hemicholinium-3, the incorporation of AMECh into vesicles is accelerated. nih.gov This indicates that under normal conditions, recycled choline is preferentially used for ACh synthesis and packaging, competing with the uptake and utilization of MECh.

These investigations into synaptic vesicle dynamics have helped to refine models of vesicle pools within the presynaptic terminal, such as the readily releasable pool, the recycling pool, and the reserve pool. The use of false transmitters like AMECh allows for the labeling and tracking of vesicles as they move through these different functional states.

Contribution of this compound to Studies of Neurotransmitter Release Mechanisms

The release of neurotransmitters from the presynaptic terminal is a highly regulated, calcium-dependent process involving the fusion of synaptic vesicles with the plasma membrane. msu.eduyoutube.com this compound has been a valuable asset in studying the intricacies of this process.

Neurotransmitter release occurs in two main forms: quantal and non-quantal. Quantal release refers to the exocytosis of neurotransmitter packaged in discrete vesicular packets, giving rise to postsynaptic potentials of a characteristic size. nobelprize.orgresearchgate.net Non-quantal release is a continuous, vesicle-independent leakage of neurotransmitter from the nerve terminal. nih.gov

This compound has been particularly useful in studying quantal release. By analyzing the characteristics of "false" miniature end-plate potentials generated by AMECh, researchers have gained insights into the nature of a quantum of neurotransmitter. nih.gov For instance, studies with MECh at the frog neuromuscular junction showed that after stimulation, the time constant of the decay of miniature end-plate potentials decreased, consistent with the release of AMECh. nih.gov It has also been observed that ACh and AMECh can be co-released within the same quantum, suggesting a mixing of the true and false transmitters within the presynaptic cytoplasm before vesicular loading. cas.cz

Furthermore, the use of MECh has helped to address questions about the origin of spontaneously released quanta versus those released by nerve stimulation. Some early work suggested that MECh is incorporated at a faster rate into quanta released by stimulation compared to those released spontaneously. nih.gov This has fueled debate and further investigation into whether these two forms of release originate from the same or different pools of synaptic vesicles. nih.gov

Modeling Altered Cholinergic Function in Neurobiological Research Paradigms

Analogs of choline, including this compound, have been employed to create experimental models of altered cholinergic function. nih.gov These models are crucial for understanding the pathophysiology of neurological and psychiatric disorders where cholinergic signaling is dysregulated, such as Alzheimer's disease and certain forms of myasthenia gravis. clevelandclinic.org

By competing with choline for uptake and enzymatic processes, MECh can induce a state of cholinergic hypofunction. nih.govjneurosci.org The synthesis and release of the less potent AMECh in place of ACh leads to a reduction in the efficacy of cholinergic transmission. nih.govnih.gov This allows researchers to study the downstream consequences of impaired cholinergic signaling in a controlled manner. For example, intracerebroventricular infusion of MECh in rats has been shown to inhibit the pressor response to physostigmine, a well-characterized muscarinic response, indicating a central cholinergic blockade. nih.gov

These "false transmitter" models provide a platform to investigate the compensatory mechanisms that may arise in response to chronic cholinergic deficits. They can also be used to screen for potential therapeutic agents that might restore or enhance cholinergic function. The ability to titrate the degree of cholinergic impairment by varying the concentration and duration of exposure to MECh offers a flexible and powerful research paradigm.

Theoretical and Computational Research Approaches for Monoethylcholine

Computational Chemistry and Molecular Dynamics Simulations of Monoethylcholine Interactions

Computational chemistry encompasses a range of methods from high-quality ab initio quantum chemistry calculations to large-scale molecular dynamics (MD) simulations. ucr.edu These techniques are applied to understand molecular structures, predict reactivity, and simulate the complex interactions between molecules. ucr.edujstar-research.com For this compound, these methods can elucidate its behavior in biological systems and its interactions with other molecules.

Molecular dynamics (MD) simulation is a powerful computational method for analyzing the physical movements of atoms and molecules over time. iitm.ac.in It acts as a bridge between microscopic interactions and macroscopic properties by numerically solving the equations of motion for a system of particles. wustl.edu This technique provides detailed, atomic-level information about how molecules interact, their conformational changes, and their flexibility. dovepress.comiitm.ac.in

In the context of this compound, MD simulations can be employed to study its interactions with biological targets, such as cholinergic receptors, where it is known to act as a partial agonist. soton.ac.uk These simulations can reveal the specific mechanisms of binding, including the role of non-bonded forces like van der Waals and electrostatic interactions. wustl.edusoton.ac.uk By simulating this compound within a hydrated phospholipid bilayer, for instance, researchers could investigate its effects on cell membrane structure and properties, similar to studies conducted on other small molecules. nih.gov Such simulations can quantify changes in membrane thickness, lateral expansion, and the ordering of lipid chains, providing a mechanistic understanding of the molecule's membrane-level effects. nih.gov

The general process of using MD simulations to study these interactions involves:

System Setup: Building a model of the system, such as this compound and its target receptor or a lipid bilayer, solvated in water.

Force Field Application: Defining a force field, which is a set of parameters that describes the potential energy of the particles and governs their interactions. wustl.edu

Simulation: Running the simulation for a sufficient time (from nanoseconds to microseconds) to observe the dynamic evolution of the system. iitm.ac.in

Analysis: Analyzing the resulting trajectory to understand binding modes, conformational changes, and interaction energies. dovepress.com

These computational studies are crucial for interpreting experimental results and for the rational design of new molecules with desired biological activities. ucr.edumdpi.com

Theoretical Frameworks for Understanding this compound's Integration into Cholinergic Cycles

This compound is identified as a partial agonist of cholinergic receptors, meaning it binds to and partially activates these receptors, playing a role in the cholinergic cycle. soton.ac.uk Theoretical frameworks and computational models are essential for understanding how this integration occurs and its consequences for synaptic transmission and neuromodulation. nih.gov

The cholinergic system is complex, with various receptor subtypes (nicotinic and muscarinic) located at different sites, modulating neuronal activity in distinct ways. nih.gov Theoretical models of cholinergic function aim to explain how acetylcholine (B1216132) (ACh) release, binding, and degradation collectively shape cognitive processes like attention and memory. nih.gov These models often postulate that cholinergic inputs can enhance signal processing and modulate the balance between background neuronal activity and responses to sensory input. nih.gov

To understand the role of this compound, it can be incorporated into these existing theoretical frameworks. As a partial agonist, its effects would be compared to the full agonist, acetylcholine. Key theoretical considerations would include:

Receptor Binding and Activation: Modeling the kinetics of this compound binding to and dissociating from nicotinic and muscarinic receptors. The "partial" nature of its agonism implies a lower intrinsic efficacy in activating the receptor compared to acetylcholine, a factor that can be quantified and simulated.

Competition with Acetylcholine: In a physiological context, this compound would compete with endogenous acetylcholine for the same binding sites. Theoretical models can simulate this competition to predict the net effect on cholinergic neurotransmission under varying levels of natural ACh release.

Impact on Neuronal Excitability: Computational models of cortical circuits can be used to simulate how the partial activation of cholinergic receptors by this compound alters neuronal firing patterns. nih.gov This could involve, for example, predicting its influence on the persistent spiking of cortical neurons, a cellular correlate of working memory. nih.gov

By fitting this compound's specific properties into these established computational and theoretical structures, researchers can generate testable hypotheses about its influence on the cholinergic system and its potential as a modulator of cognitive processes.

Deep Learning Models for Predictive Chemical Design Involving this compound Derivatives (e.g., in Deep Eutectic Solvents)

Deep learning and other machine learning models are revolutionizing chemical and materials discovery by accelerating the design of new molecules and mixtures with specific properties. researchgate.netepfl.ch This approach has been successfully applied to the design of Deep Eutectic Solvents (DESs), a class of "green" and inexpensive solvent mixtures. nih.gov One notable example directly involves a derivative of this compound.

Deep Eutectic Solvents are mixtures, typically of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), that have a significantly lower melting point than their individual components. nih.gov Their designer nature makes them suitable for a wide range of applications, but the vast number of possible HBA/HBD combinations makes experimental screening time-consuming. nih.govaip.org

To address this, researchers have developed deep learning models, such as integrated multi-task transformer models, to solve complex forward and inverse design problems for DESs. aip.orgresearchgate.net

Forward Prediction: The model predicts properties (e.g., melting point) for a given pair of molecules.

Inverse Design: The model predicts a pair of molecules that will form a DES with a desired set of properties. aip.org

In a specific application of an inverse design task, a transformer model (referred to as T2) was used to predict novel DES molecular pairs. researchgate.net When provided with a target melting temperature (TDESmelt) and a desired mole ratio, the model successfully proposed a new DES combination: This compound chloride and 4-methylcatechol . aip.orgresearchgate.net This demonstrates the model's capability to generate novel chemical designs from a vast chemical space. The performance of these models is rigorously evaluated, with reported R² values for property predictions often exceeding 0.9, indicating a high degree of accuracy. researchgate.netaip.org

The process leverages large datasets of known DESs and their properties, allowing the model to learn the complex relationships between molecular structure and macroscopic behavior. researchgate.netrsc.org Machine learning interatomic potentials (MLIPs) can also be trained on quantum chemistry data to run molecular dynamics simulations on larger systems and for longer timescales than would be possible with first-principle methods alone, further refining the understanding of DES properties. tib.eu

This data-driven approach, combining deep learning with computational chemistry, represents a powerful strategy for discovering novel formulations involving this compound derivatives for specific applications, such as their use as sustainable solvents in chemical synthesis or extraction processes. nih.govrsc.org

Current Perspectives and Future Research Directions in Monoethylcholine Studies

Advancements in Understanding Monoethylcholine's Role in Neurobiological Processes

This compound (MEC) has proven to be a significant compound for advancing the understanding of cholinergic neurotransmission. Its primary role in neurobiological research stems from its function as a "false transmitter precursor". nih.govwikidoc.org In cholinergic systems, motor nerve terminals take up this compound, where it is subsequently acetylated by the enzyme choline (B1196258) acetyltransferase to form acetylthis compound (AMECH). nih.govwikipedia.org This process effectively mimics the synthesis of the endogenous neurotransmitter acetylcholine (B1216132) (ACh). wikipedia.org

Once synthesized, AMECH is incorporated into synaptic vesicles, a process that can be blocked by vesamicol, an inhibitor of the vesicular acetylcholine transporter. nih.govwikipedia.org This indicates that this compound and its acetylated form utilize the same cellular machinery as acetylcholine for vesicular storage. wikipedia.org When a nerve impulse arrives, these vesicles release AMECH into the synaptic cleft. However, AMECH interacts with postsynaptic acetylcholine receptors differently than ACh. Specifically, AMECH opens the ion channels at the motor endplate for approximately half the duration that acetylcholine does, leading to endplate currents that decay more rapidly. nih.gov This distinct physiological effect allows researchers to probe the kinetics of receptor activation and channel opening, offering insights into the structure-function relationships of cholinergic receptors. wikipedia.org

Furthermore, studies have shown that this compound and its analogues can interact with various components of the cholinergic system. They exhibit mixed inhibition of acetylcholinesterase, the enzyme that breaks down acetylcholine, and can reduce ligand binding at nicotinic and muscarinic acetylcholine receptors. nih.gov Specifically, at M1 and M2 muscarinic receptors, this compound has been shown to have a higher potency than choline itself. nih.gov This multifaceted interaction with the cholinergic system makes this compound a valuable tool for dissecting the complex mechanisms of neurobiological processes.

Identification of Emerging Research Frontiers for this compound as a Biochemical Tool

The unique properties of this compound have established it as a valuable biochemical tool, opening new frontiers in neuroscientific research, particularly in the study of synaptic vesicle dynamics and neurotransmitter release. One key research area is the investigation of quantal turnover in motor nerve terminals. nih.gov By introducing this compound, researchers can track the rate at which newly synthesized "false" quanta of AMECH replace the existing pool of acetylcholine quanta, providing a method to measure vesicle recycling. nih.gov However, these studies are complex; for accurate measurements, it is often necessary to inhibit acetylcholinesterase or block the recycling of choline derived from released acetylcholine using inhibitors like hemicholinium-3. nih.gov

Another significant research frontier is the study of neurotransmitter loading into synaptic vesicles. Evidence suggests a "second-stage loading" process where vesicles, after being partially filled in the cytoplasm, receive additional acetylcholine when they are near the active zones for release. wikidoc.org this compound has been instrumental in studying this process. When acetylcholinesterase is inhibited, the application of this compound leads to a reduction in the size of miniature end-plate currents, which can be reversed by replacing it with natural choline. wikidoc.org This demonstrates its utility in probing the dynamics of vesicular filling and the cytoplasmic availability of neurotransmitter precursors. wikidoc.org

Development of Novel this compound Derivatives for Targeted Research Applications

The modification of the this compound structure has led to the development of derivatives with highly specific and potent effects, designed for targeted research applications. A prominent example is the aziridinium (B1262131) ion derivative of this compound, often referred to as ethylcholine mustard aziridinium (AF64A). wikipedia.org This compound acts as a selective neurotoxin for cholinergic neurons. wikipedia.org

The mechanism of AF64A involves the formation of a reactive aziridinium ion, which can then alkylate cellular components. wikipedia.org It displays a high affinity for the choline transporter system, leading to its selective uptake into cholinergic nerve terminals. wikipedia.org Once inside, it irreversibly inhibits choline acetyltransferase and the choline transporter, leading to a profound and long-lasting depletion of acetylcholine and ultimately the degeneration of the cholinergic neuron. This selective neurotoxicity makes AF64A an invaluable tool for creating animal models of cholinergic hypofunction. These models are crucial for studying the role of the cholinergic system in various cognitive processes and for investigating the pathology of neurodegenerative diseases that involve the loss of cholinergic neurons, such as Alzheimer's disease.

The development of such derivatives highlights a key research direction: the synthesis of structurally related compounds to probe specific aspects of the cholinergic system. By altering the chemical structure of this compound, researchers can create tools with different affinities for transporters and receptors or with different metabolic fates. For instance, comparing the effects of various choline analogues, such as this compound and N-aminodeanol, has helped to elucidate how different structural features influence interactions with acetylcholinesterase and cholinergic receptors. nih.gov This approach of creating and studying novel derivatives continues to be a vital strategy for developing more precise tools for neurobiological research.

Q & A

Q. What are the standard protocols for synthesizing Monoethylcholine in laboratory settings, and how can researchers validate its structural fidelity?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or esterification reactions under controlled conditions. To ensure reproducibility:

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis .

- Characterize intermediates and final products via H/C NMR for functional group verification and HPLC (C18 column, UV detection at 210 nm) for purity assessment (>95%) .

- Include negative controls (e.g., omitting reactants) to confirm reaction specificity.

Validation Example:

| Technique | Parameter Assessed | Acceptance Criteria |

|---|---|---|

| NMR | Peak integration | Matches theoretical H/C ratios |

| HPLC | Retention time | ±0.1 min vs. reference standard |

Q. Which analytical techniques are prioritized for assessing this compound’s purity and stability in aqueous matrices?

- Methodological Answer :

- Purity : Use LC-MS (ESI+ mode) to detect trace impurities (<0.1% w/w) and confirm molecular ion peaks ([M+H]) .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with periodic sampling. Quantify degradation products via tandem mass spectrometry (MS/MS) .

- Statistical Validation : Perform triplicate measurements and apply Student’s t-test (p < 0.05) to confirm significance in degradation rates .

Q. How can researchers optimize protocols for quantifying this compound in biological samples while minimizing matrix interference?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile: sample ratio 2:1) followed by solid-phase extraction (C18 cartridges) to isolate this compound from plasma .

- Quantification : Employ a calibrated LC-MS/MS method with deuterated internal standards (e.g., this compound-d4) to correct for ion suppression .

- Quality Control : Include spiked recovery samples (low, medium, high concentrations) to validate accuracy (85–115%) and precision (CV < 15%) .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported pharmacological effects of this compound across studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to identify bias (e.g., selection bias in in vivo models) and perform meta-regression to assess covariates (e.g., dosage, exposure duration) .

- Dose-Response Reconciliation : Normalize data across studies using allometric scaling (body weight) and re-analyze with mixed-effects models to account for interspecies variability .

Conflict Resolution Workflow:

Catalog discrepancies (e.g., opposing results in neuroprotection vs. toxicity).

Stratify studies by model system (e.g., primary neurons vs. cell lines).

Apply sensitivity analysis to identify outlier methodologies .

Q. How should researchers design mechanistic studies to elucidate this compound’s interaction with acetylcholine receptors in neurological systems?

- Methodological Answer :

- In Vitro Models : Use patch-clamp electrophysiology on HEK293 cells transfected with human α4β2 nAChR subtypes to measure ion currents post-Monoethylcholine exposure .

- In Vivo Validation : Employ CRISPR-edited zebrafish (e.g., chrnb2 knockouts) to isolate receptor-specific behavioral effects (e.g., locomotor activity modulation) .

- Data Integration : Combine molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC values to map binding affinities .

Q. What strategies minimize off-target effects in dose-response studies aiming to establish this compound’s therapeutic window?

- Methodological Answer :

- High-Content Screening : Use multi-parameter assays (e.g., calcium flux, cytotoxicity) in primary astrocytes to identify off-target thresholds .

- Therapeutic Index Calculation :

Determine LD via acute toxicity assays (OECD Guideline 423) and ED via efficacy models (e.g., scopolamine-induced cognitive deficits) .

- Confounding Control : Include sham-treated cohorts and randomize treatment administration to mitigate batch effects .

Data Presentation and Reproducibility Guidelines

- Tables : Always report mean ± SEM, n-values, and statistical tests used .

- Supplementary Materials : Archive raw spectra, chromatograms, and code for computational models in FAIR-aligned repositories .

- Ethical Compliance : Declare animal ethics approvals (e.g., IACUC protocol numbers) and data availability statements in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.